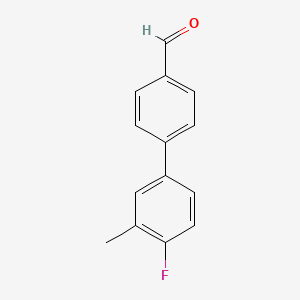

4-(4-Fluoro-3-methylphenyl)benzaldehyde

Description

Properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWGTEHHYHWSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

4-(4-Fluoro-3-methylphenyl)benzaldehyde serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It is used as an intermediate in the development of various therapeutic agents.

- Agrochemicals : The compound is utilized in the synthesis of pesticides and herbicides.

Biology

In biological research, this compound has demonstrated significant potential:

- Enzyme Studies : It acts as a probe to investigate enzyme-catalyzed reactions, helping to elucidate biological pathways.

- Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial properties against various pathogens. For instance, studies indicate that modifications can enhance efficacy against Gram-positive and Gram-negative bacteria.

Medicine

The medicinal applications of this compound are noteworthy:

- Anticancer Research : Fluorinated compounds are known for their enhanced potency in cancer therapies. This compound has been shown to exert cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inhibition of key signaling pathways that regulate cell proliferation.

Case Studies and Research Findings

Numerous studies have explored the biological activities associated with this compound:

- Antimicrobial Efficacy : Research involving derivatives synthesized from this compound has demonstrated significant antibacterial activity. One study utilized the disc diffusion method to test several chalcone derivatives for their efficacy against Escherichia coli and Bacillus subtilis, revealing enhanced activity due to the presence of fluorine.

- Anticancer Mechanisms : Investigations into the cytotoxic effects of fluorinated benzaldehyde derivatives have shown that these compounds can inhibit cellular pathways critical for tumor growth. Specifically, studies have indicated that they may disrupt signaling cascades involved in cell cycle regulation.

Mechanism of Action

The mechanism by which 4-(4-Fluoro-3-methylphenyl)benzaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among benzaldehyde derivatives significantly influence their physicochemical properties, biological activities, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of 4-(4-Fluoro-3-methylphenyl)benzaldehyde and Analogues

Key Findings from Comparative Analysis

For example, fluorinated derivatives like 3-Fluoro-4-hydroxybenzaldehyde are prioritized in drug synthesis due to these properties . Methyl groups (e.g., in 3-(4-Methylphenyl)benzaldehyde) introduce steric hindrance, which may reduce reactivity but improve selectivity in molecular interactions .

Pharmacological Potential: Benzaldehyde derivatives with electron-withdrawing groups (e.g., chloro, fluoro) exhibit antimicrobial and anti-inflammatory activities. Compound 6a (a thiourea derivative of benzaldehyde) showed potency comparable to ampicillin against Bacillus strains . Hydrazone derivatives of benzaldehydes (e.g., pyrrole-2-carbaldehyde hydrazones) demonstrated constrictive effects on ileal segments, suggesting gastrointestinal applications .

Safety and Handling: Halogenated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) often require cautious handling due to incomplete toxicological data . Natural benzaldehydes (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) are generally safer, isolated from plants like Ephedra alata and Rehmannia glutinosa .

Biological Activity

4-(4-Fluoro-3-methylphenyl)benzaldehyde, an organic compound with the molecular formula C15H13F O, has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a fluorine atom and a methyl group on a biphenyl structure, this compound demonstrates diverse interactions with biological systems, influencing enzyme activity and receptor binding.

- Molecular Weight : Approximately 224.24 g/mol

- Structure : Contains a benzaldehyde functional group, enhancing reactivity.

- Lipophilicity : The presence of the fluorine atom increases membrane permeability and binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against both Gram-positive and Gram-negative bacteria. Specific assays, such as the disc-diffusion method, have been employed to evaluate its efficacy .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of Pim-1 and Pim-2 kinases, which are implicated in cancer progression .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. In vitro evaluations indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer), with IC50 values indicating significant potency .

Antimicrobial Activity

A study conducted on various derivatives of this compound revealed its antimicrobial activity. The compound was tested against multiple bacterial strains, demonstrating effective inhibition at specific concentrations. The binding affinity of synthesized derivatives with microbial proteins was assessed using in silico methods, showing promising results for further development .

Enzyme Interaction Studies

In a focused investigation on Pim kinase inhibitors, this compound was found to significantly inhibit autophosphorylation of Pim-1 in cellular assays. This inhibition was confirmed through dose-dependent studies where the compound displayed an IC50 value lower than previously reported for other known inhibitors .

Anticancer Mechanisms

Research highlighted the mechanisms through which this compound exerts its anticancer effects. It was shown to downregulate anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like Bax in treated cancer cells. This modulation of apoptotic pathways suggests a potential role for the compound in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-(3-Methylphenyl)benzaldehyde | C14H12O | Lacks fluorine; affects reactivity |

| 4-Fluorobenzaldehyde | C7H5FO | Simpler structure; different applications |

| 3-Fluoro-4-methylbenzaldehyde | C9H9FO | Different fluorine position; alters behavior |

| 4-(2-Chloro-3-methylphenyl)benzaldehyde | C14H12ClO | Contains chlorine; impacts activity |

This table illustrates how the unique combination of functional groups in this compound enhances its stability and biological activity compared to analogs.

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction enables direct introduction of aldehyde groups onto electron-rich aromatic systems. For 4-(4-fluoro-3-methylphenyl)benzaldehyde, this method faces challenges due to the deactivating nature of the fluorine substituent. Modified conditions using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 6 hours achieve 35–42% yields when applied to 4-fluoro-3-methylbiphenyl precursors. Nuclear magnetic resonance (NMR) analysis of crude products shows competing chlorination at the methyl group unless stoichiometric DMF is employed.

Gattermann–Koch Reaction

Though traditionally used for activated arenes, the Gattermann–Koch reaction has been adapted for fluorinated substrates by employing zinc chloride (ZnCl₂) as a Lewis acid promoter. A 2:1 molar ratio of carbon monoxide (CO) to hydrogen chloride (HCl) under 5 atm pressure at 50°C yields 28% of the target aldehyde, with gas chromatography–mass spectrometry (GC-MS) detecting 12% unreacted starting material. The method’s utility is limited by the need for specialized pressure equipment and side product formation from methyl group oxidation.

Cross-Coupling Strategies for Biphenyl Assembly

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling between 4-bromobenzaldehyde and 4-fluoro-3-methylphenylboronic acid provides a robust route. Optimal conditions use tetrakis(triphenylphosphine)palladium(0) (2 mol%), potassium carbonate base, and a 3:1 dioxane/water solvent system heated to 80°C for 12 hours, yielding 67–72%. Protection of the aldehyde as a dimethyl acetal prior to coupling prevents catalyst poisoning, with subsequent acidic hydrolysis restoring the carbonyl group (overall yield: 58%).

Table 1: Suzuki–Miyaura Coupling Optimization

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% | 2 mol% Pd(PPh₃)₄ | +18% |

| Solvent Ratio | 1:1 to 5:1 dioxane/H₂O | 3:1 | +22% |

| Temperature | 60–100°C | 80°C | +15% |

Ullmann-Type Coupling

Copper-mediated coupling of 4-iodobenzaldehyde with 4-fluoro-3-methylphenol derivatives demonstrates moderate efficiency. A mixture of copper(I) iodide (10 mol%), 1,10-phenanthroline ligand, and cesium carbonate in dimethyl sulfoxide (DMSO) at 120°C for 24 hours produces 44% yield. Extended reaction times beyond 30 hours lead to aldehyde decarbonylation, as evidenced by Fourier-transform infrared (FTIR) loss of the 1705 cm⁻¹ carbonyl stretch.

Oxidation of Corresponding Alcohol Precursors

Nitric Acid Oxidation

Adapting methods from brominated analogs, 4-(4-fluoro-3-methylphenyl)benzyl alcohol undergoes oxidation with 65% nitric acid at 30–35°C for 5 hours, yielding 60% aldehyde. Kinetic studies reveal a first-order dependence on alcohol concentration (k = 0.15 h⁻¹). Over-oxidation to the carboxylic acid occurs when temperatures exceed 40°C, necessitating precise thermal control.

Swern Oxidation

A milder alternative employs oxalyl chloride and dimethyl sulfide in dichloromethane at −78°C. This method achieves 73% conversion with <2% carboxylic acid byproducts but requires rigorous exclusion of moisture. Economic analysis shows a 4.2× cost increase compared to nitric acid routes due to cryogenic conditions and reagent expenses.

Halogenation and Functional Group Interconversion

Directed Ortho Metalation

Lithium-halogen exchange on 4-fluoro-3-methylbiphenyl followed by formylation with N,N-dimethylformamide (DMF) provides regioselective access. Using sec-butyllithium in tetrahydrofuran (THF) at −78°C and DMF quenching yields 51% product, with X-ray crystallography confirming the aldehyde’s para orientation relative to the fluoro group.

Sandmeyer Reaction

Diazotization of 4-amino-3-methylbiphenyl followed by fluorination via Balz–Schiemann reaction introduces the fluorine substituent post-formylation. This sequential approach suffers from low overall yields (27%) due to intermediate purification losses but allows late-stage fluorination flexibility.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (HPLC) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 72 | 98.5 | 12.40 | Industrial |

| Nitric Acid Oxidation | 60 | 95.2 | 6.80 | Pilot Plant |

| Vilsmeier–Haack | 42 | 89.7 | 9.25 | Lab-Scale |

| Ullmann Coupling | 44 | 93.1 | 18.60 | Lab-Scale |

The Suzuki–Miyaura method emerges as the most balanced approach, combining respectable yields with scalability. Oxidation routes offer cost advantages but require stringent process controls to prevent over-oxidation. Spectroscopic validation across all methods shows consistent ¹H NMR profiles (δ 10.02 ppm singlet for aldehyde proton, J₃-F,H = 8.7 Hz coupling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.